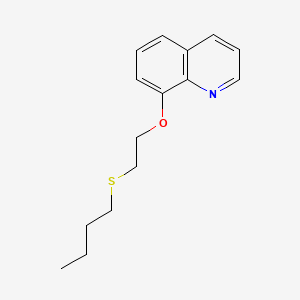

8-(2-(Butylthio)ethoxy)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. tandfonline.com Its versatile nature allows for functionalization at various positions on the ring system, leading to a diverse range of chemical entities with distinct properties. frontiersin.orgrsc.org This adaptability has made quinoline and its derivatives a focal point of extensive research, resulting in their integration into a multitude of biologically active molecules. nih.govnih.gov The inherent properties of the quinoline ring, a weak tertiary base that can form salts with acids, allow it to participate in both electrophilic and nucleophilic substitution reactions, further expanding its synthetic utility. nih.gov

The significance of the quinoline nucleus is underscored by its presence in numerous approved drugs and compounds currently under clinical investigation for a variety of therapeutic areas. tandfonline.com Researchers have successfully developed quinoline-based compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. nih.govresearchgate.net This broad utility solidifies the quinoline scaffold's status as a critical building block in the quest for novel and effective therapeutic agents. frontiersin.org

Overview of 8-(2-(Butylthio)ethoxy)quinoline within the Substituted Quinoline Family

This compound is a specific derivative of quinoline, characterized by the attachment of a 2-(butylthio)ethoxy group at the 8th position of the quinoline ring. uni.luchemicalbook.com This substitution significantly influences the molecule's physicochemical properties, such as its polarity, solubility, and potential for intermolecular interactions.

The structural details of this compound, including its molecular formula (C15H19NOS) and molecular weight, have been established. uni.luchemicalbook.com The presence of both a sulfur atom and an ether linkage in the substituent chain introduces additional functional groups that can participate in various chemical reactions and biological interactions. This particular substitution pattern distinguishes it from other substituted quinolines, such as those with simple alkyl, alkoxy, or amino groups at the 8-position. acgpubs.orgthegoodscentscompany.comresearchgate.net The complexity of this side chain suggests a deliberate design aimed at exploring specific structure-activity relationships.

Rationale for Academic Research on Substituted Quinoline Systems

The academic pursuit of knowledge surrounding substituted quinoline systems is driven by several key factors. A primary motivation is the potential to discover novel compounds with enhanced or entirely new biological activities. rsc.orgresearchgate.net By systematically modifying the quinoline core with different functional groups, researchers can fine-tune the molecule's properties to optimize its interaction with biological targets. frontiersin.org This process, known as structure-activity relationship (SAR) studies, is a fundamental aspect of drug discovery and development. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

60157-61-1 |

|---|---|

Molecular Formula |

C15H19NOS |

Molecular Weight |

261.4 g/mol |

IUPAC Name |

8-(2-butylsulfanylethoxy)quinoline |

InChI |

InChI=1S/C15H19NOS/c1-2-3-11-18-12-10-17-14-8-4-6-13-7-5-9-16-15(13)14/h4-9H,2-3,10-12H2,1H3 |

InChI Key |

GODBCJHGNFEKTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCCOC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR have been instrumental in confirming the structure of 8-(2-(butylthio)ethoxy)quinoline and its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within a molecule. For quinoline (B57606) derivatives, characteristic signals for the quinoline protons are typically observed in the downfield region of the spectrum, generally between 7.0 and 9.5 ppm. mdpi.com The specific shifts and coupling patterns are influenced by the nature and position of substituents on the quinoline ring. mdpi.comuncw.edu

In the case of this compound, the protons of the quinoline ring, the ethoxy group, and the butylthio group would each exhibit distinct signals, with their chemical shifts and multiplicities providing crucial connectivity information. The integration of these signals would also correspond to the number of protons in each specific environment.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Quinoline H-2 | 8.8 - 9.0 | dd |

| Quinoline H-3 | 7.3 - 7.5 | dd |

| Quinoline H-4 | 8.0 - 8.2 | d |

| Quinoline H-5 | 7.4 - 7.6 | d |

| Quinoline H-6 | 7.3 - 7.5 | t |

| Quinoline H-7 | 7.0 - 7.2 | d |

| O-CH₂ | 4.2 - 4.4 | t |

| S-CH₂ (ethoxy) | 3.0 - 3.2 | t |

| S-CH₂ (butyl) | 2.6 - 2.8 | t |

| CH₂ (butyl) | 1.5 - 1.7 | sextet |

| CH₂ (butyl) | 1.3 - 1.5 | sextet |

| CH₃ (butyl) | 0.8 - 1.0 | t |

Note: The predicted values are based on typical ranges for similar structures and may vary slightly in different deuterated solvents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

For instance, the carbon atoms of the aromatic quinoline ring would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the butyl and ethoxy groups. The study of various quinoline derivatives has established a well-understood pattern of ¹³C chemical shifts. rsc.orgtsijournals.comchemicalbook.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Quinoline C-2 | 148 - 150 |

| Quinoline C-3 | 121 - 123 |

| Quinoline C-4 | 135 - 137 |

| Quinoline C-4a | 128 - 130 |

| Quinoline C-5 | 126 - 128 |

| Quinoline C-6 | 122 - 124 |

| Quinoline C-7 | 107 - 109 |

| Quinoline C-8 | 154 - 156 |

| Quinoline C-8a | 140 - 142 |

| O-CH₂ | 67 - 69 |

| S-CH₂ (ethoxy) | 32 - 34 |

| S-CH₂ (butyl) | 31 - 33 |

| CH₂ (butyl) | 30 - 32 |

| CH₂ (butyl) | 21 - 23 |

| CH₃ (butyl) | 13 - 15 |

Note: The predicted values are based on typical ranges for similar structures and may vary slightly in different deuterated solvents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. chemicalbook.com

Key expected absorptions include:

C-H stretching vibrations of the aromatic quinoline ring and the aliphatic chains.

C=N and C=C stretching vibrations within the quinoline ring system, typically appearing in the 1650-1450 cm⁻¹ region. uncw.edu

C-O-C stretching vibrations of the ether linkage, which are usually strong and appear in the 1250-1050 cm⁻¹ range.

C-S stretching vibrations of the thioether group, which are generally weaker and found in the 800-600 cm⁻¹ region.

The presence and precise positions of these bands provide confirmatory evidence for the compound's functional group composition. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₅H₁₉NOS, the expected monoisotopic mass is approximately 261.12 g/mol . chemicalbook.comuni.lu

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. rsc.org In the mass spectrum, the molecular ion peak ([M]⁺) would be observed, and its fragmentation pattern would offer valuable structural insights. Common fragmentation pathways could involve cleavage of the ether and thioether bonds, as well as fragmentation of the quinoline ring itself. Predicted adducts in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region due to π-π* and n-π* transitions within the aromatic system. researchgate.netresearchgate.netnist.gov The spectrum of this compound is expected to show absorptions characteristic of the quinoline chromophore. The position and intensity of these bands can be influenced by the substituents on the ring and the solvent used. uncw.edu

Computational and Mechanistic Investigations of 8 2 Butylthio Ethoxy Quinoline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are widely applied to quinoline (B57606) derivatives to elucidate their stability, reactivity, and spectroscopic properties. nih.gov

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.org

A smaller HOMO-LUMO gap generally suggests a molecule is more reactive and polarizable, which can be a factor in its biological activity. nih.gov In studies of various quinoline derivatives, the HOMO and LUMO energies are calculated to predict their reactivity. For instance, in a series of quinoline-based thiosemicarbazide (B42300) derivatives, FMO analysis was conducted to understand their chemical stability and reactivity. nih.gov While specific values for 8-(2-(butylthio)ethoxy)quinoline are not published, the table below illustrates typical FMO data obtained for analogous compounds, demonstrating the type of information generated from such an analysis.

Note: The data in this table is illustrative and represents findings for various quinoline derivatives, not this compound specifically.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). chemrxiv.org This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its protein target. nih.gov

For quinoline-based compounds, molecular docking is frequently used to explore their binding modes within the active sites of various enzymes or receptors. nih.govmdpi.com These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, docking studies on quinoline-3-carboxamide (B1254982) derivatives against various kinases revealed that the quinoline nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase domain. mdpi.com Similarly, studies on other heterocyclic systems show that specific amino acid residues (e.g., Arg54, Tyr57, Cys59) can be critical for binding. nih.gov Such analyses provide a structural basis for a compound's biological activity and guide further optimization.

Beyond identifying interaction modes, molecular docking simulations provide a score or an estimated binding affinity (often expressed in kcal/mol), which predicts the strength of the ligand-receptor interaction. nih.gov A lower (more negative) binding energy suggests a stronger and more stable interaction. This scoring is used to rank different compounds and prioritize them for further experimental testing. chemrxiv.org For instance, the binding energy for a quinoline-thiosemicarbazide derivative (QST4) targeting the InhA enzyme was calculated to be -8.30 kcal/mol. nih.gov The conformational stability of the ligand within the binding site is also assessed to ensure the predicted binding pose is energetically favorable. The following table provides examples of binding affinities determined for various quinoline analogues against different protein targets.

Note: This table contains illustrative data from studies on various quinoline analogues and other compounds to demonstrate the outputs of docking studies. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes, flexibility, and stability of the ligand-protein complex in a simulated physiological environment (e.g., in a water box with ions). nih.govmdpi.com

In studies of quinoline derivatives, MD simulations are performed on the docked complex to validate the stability of the predicted binding pose. mdpi.com By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the key interactions identified in docking are maintained over time. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms helps confirm that the complex reaches a stable equilibrium. mdpi.com These simulations are crucial for understanding the dynamic behavior of a drug candidate at its target site, which is essential for its mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. dergipark.org.tr These models are instrumental in drug discovery for predicting the efficacy of new molecules, thereby streamlining the development process. dergipark.org.tr

In a study of 5,8-quinolinequinone derivatives, researchers used the Density Functional Theory (DFT) method to calculate various molecular descriptors, including electronic, hydrophobic, and global reactivity parameters. dergipark.org.trdntb.gov.ua These descriptors were then used to develop QSAR models for the anti-proliferative and anti-inflammatory activities of these compounds. dntb.gov.ua The findings indicated that properties such as the electrophilic index, ionization potential, and molecular hardness are significantly correlated with the biological activities of these quinoline derivatives. dergipark.org.tr

A 2D-QSAR study on 8-alkyl-2,4-bisbenzylidene-3-nortropinones, which share a core structural element with quinolines, also yielded a significant predictive model for their antiproliferative activity. walisongo.ac.id Such models provide crucial insights into the structural requirements for a desired biological response.

Table 1: Examples of Descriptors Used in QSAR Studies of Quinoline Analogues

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO-LUMO energies, Atomic net charge | Governs drug-receptor interactions and chemical reactivity. dergipark.org.trnih.gov |

| Thermodynamic | Hydration energy, Entropy | Influences solubility and binding affinity. nih.gov |

| Topological | Molecular connectivity indices | Describes the size, shape, and branching of a molecule. |

| Physicochemical | Log P (octanol-water partition coefficient), Molar refractivity | Relates to lipophilicity, membrane permeability, and distribution. nih.govnih.gov |

This table is generated based on information from various QSAR studies on quinoline derivatives and is for illustrative purposes.

In Silico ADMET Prediction (as a computational methodology)

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial computational methodology in the early phases of drug development. rsc.org It helps in forecasting the pharmacokinetic and toxicological properties of a compound, thus reducing the likelihood of late-stage clinical trial failures. rsc.org

For quinoline derivatives, in silico ADMET studies are commonly performed. For example, in a study of novel quinoline-quinazolinone-thioacetamide derivatives, the most potent compounds were subjected to in silico ADMET analysis to predict their drug-likeness, pharmacokinetic profiles, and toxicity. nih.govrsc.org Similarly, the toxicity profiles of 4-(2-fluorophenoxy) quinoline derivatives were evaluated in silico, with parameters such as the Lowest Observed Adverse Effect Level (LOAEL) being predicted. nih.gov These predictions help in assessing the safety of potential drug candidates. nih.gov

The process often involves the use of specialized software and web servers that calculate a range of ADMET-related properties. For instance, the SwissADME tool is used to screen for undesirable structural motifs (PAINS and Brenk screens) and to predict physicochemical properties and pharmacokinetic parameters. nih.gov The pkCSM server can be used to predict a wide array of ADMET properties, including intestinal absorption, blood-brain barrier permeability, and various toxicity endpoints. nih.gov

A study on a series of 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives used ADME profiling to show that the more lipophilic aromatic quinolines generally exhibited better cytotoxic effects against certain cancer cell lines compared to their less lipophilic tetrahydroquinoline counterparts. This highlights the importance of lipophilicity in the biological activity of these compounds.

Table 2: Commonly Predicted In Silico ADMET Parameters for Quinoline Analogues

| Parameter Category | Specific Prediction | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates the potential for a compound to enter the central nervous system. |

| Plasma Protein Binding | Affects the amount of free drug available to exert its effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |

| Excretion | Total Clearance | Indicates the rate at which a drug is removed from the body. |

| Toxicity | AMES Toxicity | Predicts the mutagenic potential of a compound. |

| hERG Inhibition | Assesses the risk of cardiotoxicity. | |

| LOAEL (Lowest Observed Adverse Effect Level) | Estimates the lowest dose at which an adverse effect is observed. nih.gov |

This table is a generalized representation of ADMET parameters predicted for quinoline derivatives in various studies and is for illustrative purposes.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways and Analogues with Tailored Properties

The development of novel synthetic routes is fundamental to exploring the full potential of 8-(2-(Butylthio)ethoxy)quinoline. The synthesis of related 8-hydroxyquinoline (B1678124) (8-HQ) derivatives often involves the reaction of the 8-hydroxy group with various alkyl halides, a process that could be adapted and optimized for creating a library of analogues. nih.govnih.gov For instance, the synthesis of 8-alkoxy-substituted quinaldines has been achieved through simple alkyl halide substitution of 8-hydroxy-2-methylquinoline in basic conditions. nih.gov

Future work could focus on one-pot reactions and microwave-assisted synthesis to improve efficiency and yield. nih.gov By systematically modifying the alkyl chain of the thioether, replacing the sulfur atom with other heteroatoms, or introducing various substituents onto the quinoline (B57606) ring, a diverse range of analogues with tailored properties can be generated. researchgate.net For example, structural modifications of the related indoquinoline alkaloid, neocryptolepine, have been shown to enhance cytotoxic activity against cancer cells. mdpi.com The goal of this synthetic exploration would be to produce derivatives with fine-tuned lipophilicity, electronic properties, and steric profiles to enhance specific biological or material science applications. nih.gov

Advanced Computational Modeling for Optimized Biological Profiles

Computational modeling offers a powerful tool for accelerating the discovery and optimization of quinoline-based compounds. Predictive models for properties such as lipophilicity (XlogP) and collision cross-section are already available for this compound and its derivatives. uni.luuni.lu

| Compound | Molecular Formula | Predicted XlogP | Predicted Collision Cross Section ([M+H]+, Ų) |

| This compound | C15H19NOS | 3.8 | 158.4 |

| 8-(2-(Butylthio)ethoxy)-1-methylquinolinium | C16H22NOS+ | 4.2 | 163.7 |

| Data sourced from PubChemLite. uni.luuni.lu |

Future research can employ more advanced computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations. These methods can predict the biological activity of novel analogues and elucidate their binding mechanisms with specific targets, such as enzymes or receptors. nih.gov For example, computational approaches can guide the "tail approach" to drug design, where specific side chains are modified to enhance binding affinity and selectivity for targets like carbonic anhydrase isoforms. nih.gov By simulating interactions with biological targets, such as the PI3K/AKT/mTOR signaling pathway which is crucial in cancer progression, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. mdpi.com

Development of Highly Selective Biological Probes and Lead Compounds

The quinoline scaffold is a well-established fluorophore, making its derivatives, including those of this compound, excellent candidates for the development of biological probes. researchgate.net Quinoline-based probes have been successfully designed for the detection of metal ions like Pb2+ and reactive oxygen species such as superoxide (B77818) anions. nih.govnih.gov These probes often work via mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), resulting in a "turn-on" fluorescent response upon binding to the target analyte. nih.govnih.gov

Future efforts could focus on designing analogues of this compound as selective fluorescent probes for bio-imaging applications. researchgate.net Modifications to the molecule can tune the photophysical properties, such as emission wavelength and quantum yield, potentially leading to near-infrared (NIR) or two-photon probes with deeper tissue penetration and lower background fluorescence. researchgate.netnih.gov Furthermore, the inherent biological activity of the quinoline nucleus makes these compounds promising lead structures for drug discovery. nih.govnih.gov A recently discovered quinoline derivative serves as a highly selective chemical probe to investigate MCT4 biology, highlighting the potential for this class of compounds in dissecting complex biological processes. researchgate.net

| Quinoline Probe Example | Target Analyte | Application |

| Quinoline-morpholine conjugate (QMC) | Pb2+ | Detection in milk, bioimaging |

| 6-(dimethylamino)quinoline-2-benzothiazoline (HQ) | Superoxide anion (O2•−) | In vivo imaging of inflammation |

| Data sourced from various studies on quinoline-based probes. nih.govnih.gov |

Investigation of Broader Spectrum Biological Activities

Quinoline and its derivatives are renowned for their wide range of biological activities. nih.gov While specific testing on this compound is limited, the scaffold is associated with significant antimicrobial, antiviral, anticancer, and antiparasitic properties. nih.govnih.govresearchgate.net

Future research should involve broad-spectrum screening of this compound and its newly synthesized analogues against a variety of targets. This could include:

Anticancer: Screening against various cancer cell lines, such as breast cancer, leukemia, and hepatocellular carcinoma, has shown promise for other quinoline derivatives. nih.govresearchgate.net Some compounds have been found to induce apoptosis and cell cycle arrest by targeting pathways like PI3K/AKT/mTOR. mdpi.com

Antimicrobial: The quinoline core is present in many antibacterial and antifungal drugs. nih.govresearchgate.net Testing against pathogenic bacteria and fungi, including drug-resistant strains, is a logical next step. researchgate.net

Antiviral: Derivatives of 8-hydroxyquinoline have demonstrated activity against viruses such as the H5N1 avian influenza. nih.gov A 4,7-dichloroquinoline (B193633) derivative showed significant activity against Dengue virus serotype 2 (DENV-2). nih.gov

Antiparasitic: The first anti-malarial drug, quinine, is a quinoline alkaloid. nih.gov Screening for activity against parasites like Plasmodium falciparum could yield new therapeutic agents. nih.gov

Applications in Materials Science (e.g., polymers, dyes, photonics)

The applications of quinoline derivatives extend beyond biology into materials science. The conjugated aromatic system of the quinoline ring imparts useful optical and electronic properties. Simple quinoline derivatives are utilized in the manufacturing of dyes. researchgate.net

The inherent fluorescence of the quinoline scaffold is central to its potential in photonics. researchgate.net By modifying the structure of this compound, it may be possible to develop novel materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence of quinoline derivatives could be harnessed to create efficient emitters in OLED devices.

Nonlinear Optics: The development of two-photon fluorescent probes from quinoline scaffolds suggests potential for applications in nonlinear optics and advanced imaging. nih.gov

Sensors: The same principles used to develop biological probes can be applied to create chemical sensors for environmental monitoring or industrial process control.

Agricultural Chemical Applications (e.g., herbicidal, insecticidal agents)

The quinoline scaffold is a promising structure for the development of new agrochemicals. nih.gov Research has demonstrated the efficacy of quinoline derivatives as fungicides, insecticides, and even herbicides. researchgate.netresearchgate.netgoogle.com

Insecticidal/Larvicidal Activity: Certain quinoline derivatives have shown moderate to good insecticidal activity against pests like the red palm weevil (Rhynchophorus ferrugineus) and the diamondback moth (Plutella xylostella). researchgate.netresearchgate.net A 4,7-dichloroquinoline derivative was effective as a larvicide and pupicide against mosquito vectors for malaria and dengue. nih.gov

Fungicidal Activity: Chlorinated quinolines have been reported to be active against plant-pathogenic fungi like Fusarium oxysporum. researchgate.net

Herbicidal Activity: A patent exists for the use of certain quinoline derivatives in controlling undesirable plant growth, indicating their potential as selective herbicides in various crops. google.com

Future investigation into this compound and its analogues could focus on screening for broad-spectrum pesticidal activity, with the aim of developing new, effective agents for crop protection. nih.gov

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 8-(2-(butylthio)ethoxy)quinoline, and how do reaction conditions influence yield? A: The compound can be synthesized via nucleophilic substitution of 8-hydroxyquinoline with 2-(butylthio)ethyl bromide or analogous alkylating agents. Key steps include:

- Alkylation: Reacting 8-hydroxyquinoline with a thioether-containing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF or acetone).

- Purification: Isolation via column chromatography or recrystallization.

Typical yields range from 70–85% depending on the alkylating agent’s reactivity and solvent polarity. For example, ethyl tosylate derivatives may offer higher yields compared to bromides due to reduced side reactions .

Advanced Synthesis Optimization

Q: How can researchers optimize multi-step syntheses involving this compound to minimize byproducts? A: Advanced strategies include:

- Temperature Control: Low-temperature reactions (0–5°C) during electrophilic substitution steps to suppress oxidation or sulfone formation.

- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems.

- In Situ Monitoring: Employ TLC or HPLC to track intermediate formation (e.g., sulfoxide intermediates) and adjust reaction time dynamically.

Evidence from analogous quinoline syntheses shows that optimizing stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agent) reduces unreacted starting material .

Structural Characterization Techniques

Q: What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substitution patterns (e.g., quinoline C-8 position) and thioether linkage integration.

- X-Ray Diffraction: Single-crystal X-ray analysis resolves bond angles and confirms the spatial arrangement of the butylthioethoxy side chain.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

Computational Modeling for Property Prediction

Q: How can DFT calculations aid in predicting the electronic properties of this compound? A: Density Functional Theory (DFT) simulations provide insights into:

- Electron Distribution: Frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks.

- Thermodynamic Stability: Heat of formation and Gibbs free energy comparisons for different conformers.

- Spectroscopic Correlations: IR and UV-Vis spectra simulations to cross-validate experimental data. Studies on similar compounds demonstrate accuracy within 2–5% deviation for bond-length predictions .

Safety and Handling Protocols

Q: What safety precautions are critical when handling this compound in laboratory settings? A:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis or solvent removal.

- Waste Disposal: Segregate halogenated byproducts (e.g., bromide salts) for specialized hazardous waste treatment.

Safety data for analogous compounds highlight risks of respiratory irritation and recommend emergency eyewash stations .

Biological Activity and Mechanism Studies

Q: What methodologies are used to evaluate the biological activity of this compound derivatives? A:

- Enzyme Inhibition Assays: Fluorescence-based assays (e.g., for catechol-O-methyltransferase) to measure IC₅₀ values.

- Antimicrobial Screening: Broth microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.

- In Vivo Toxicity: Acute toxicity studies in rodent models (LD₅₀ determination) and histopathological analysis.

Derivatives with similar substituents show enhanced activity when the thioether side chain improves membrane permeability .

Addressing Data Contradictions in Synthetic Yields

Q: How should researchers reconcile discrepancies in reported yields for this compound synthesis? A: Contradictions often arise from:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) may increase yields but risk side reactions (e.g., oxidation).

- Purification Methods: Silica gel chromatography vs. distillation can alter isolated yields by 10–15%.

- Catalyst Purity: Trace moisture in K₂CO₃ reduces alkylation efficiency.

Systematic replication of published protocols with controlled variables (e.g., anhydrous conditions) is recommended .

Ecological Impact Assessment

Q: What strategies exist for assessing the environmental persistence of this compound? A:

- Biodegradation Studies: OECD 301F tests to measure aerobic degradation in activated sludge.

- QSAR Modeling: Quantitative Structure-Activity Relationship models predict bioaccumulation potential (log P values).

- Aquatic Toxicity: Daphnia magna acute immobilization tests (OECD 202) to estimate EC₅₀ values.

Current data gaps necessitate precautionary handling to mitigate potential ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.